5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a benzhydrylpiperazine moiety and 3,4-dimethoxyphenyl substituent. The hydroxyl group at the 6-position of the thiazolo-triazole core could facilitate hydrogen bonding with biological targets, though its specific pharmacological profile remains understudied in the available literature.
Propriétés
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O3S/c1-37-24-14-13-23(19-25(24)38-2)27(28-29(36)35-30(39-28)31-20-32-35)34-17-15-33(16-18-34)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,26-27,36H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJNDHPLMQCTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure suggests various pharmacological properties, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity based on available literature.
Chemical Structure
The compound has the following molecular formula: with a molecular weight of approximately 511.62 g/mol. Its structural complexity arises from the combination of a thiazole and triazole moiety, linked to a piperazine and dimethoxyphenyl group.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The GI₅₀ values (the concentration required to inhibit cell growth by 50%) for some derivatives were reported between 1.64 μM to 4.58 μM against leukemia cells .
Antiviral Activity
Some studies have explored the antiviral potential of related thiazole and triazole compounds:
- In vitro Testing : Compounds showed minimal effects against SARS coronavirus and influenza viruses A and B but demonstrated promising activity against Trypanosoma brucei .
Neuropharmacological Effects
The piperazine component suggests possible interactions with serotonin receptors:
- 5-HT Receptor Antagonism : Research indicates that compounds containing benzhydryl piperazine structures may act as antagonists at the 5-HT₂B receptor, which could have implications for treating conditions such as anxiety and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The structure allows for potential binding to various neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : The triazole moiety may interact with enzymes involved in cancer cell proliferation and survival.
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that demonstrated significant anticancer activity:
- Synthesis : A series of 5-pyrazoline substituted thiazolidinones were synthesized and evaluated for their anticancer properties under the DTP NCI protocol.
- Results : Among these derivatives, certain compounds exhibited selective toxicity towards leukemia cell lines with promising therapeutic indices .
Data Table
Below is a summary table of key findings related to the biological activity of similar compounds:
Comparaison Avec Des Composés Similaires
Key Observations :
- Benzhydryl vs.
- Aromatic Ring Electronics : The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., fluorine, chlorine) in analogs, which may modulate affinity for enzymes like cytochrome P450 or kinases .
Pharmacological and Physicochemical Properties
Antifungal Activity
Compounds such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () demonstrate antifungal activity via inhibition of 14-α-demethylase lanosterol (PDB: 3LD6). While the target compound shares a triazole-thiazole core, its benzhydrylpiperazine substituent may enhance membrane penetration compared to pyrazole-containing analogs, though direct antifungal data are unavailable .
Solubility and Bioavailability
- The hydroxyl group in the target compound may improve aqueous solubility relative to non-hydroxylated analogs (e.g., ’s thiazolo-triazolone derivatives).
- Fluorinated analogs (e.g., 3,4-difluorophenyl in ) exhibit higher metabolic stability due to resistance to oxidative degradation, whereas methoxy groups in the target compound may increase susceptibility to demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
